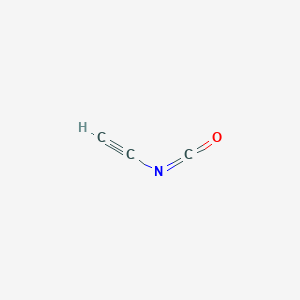

Isocyanatoethyne

Description

Contextual Significance of Cumulene and Pseudohalogen Species in Contemporary Chemistry

In modern chemical research, the study of reactive intermediates and molecules with unusual bonding arrangements is crucial for developing new synthetic methodologies and understanding fundamental chemical principles. Among these, cumulenes and pseudohalogens represent two important classes of compounds.

Cumulenes are molecules that feature a sequence of three or more consecutive double bonds. Heterocumulenes are a subclass where one or more carbon atoms in the cumulative bond system are replaced by heteroatoms. qmul.ac.uk The isocyanate group (–N=C=O) is a prime example of a heterocumulene structure. These species are of significant interest due to their unique reactivity and electronic properties, often serving as versatile building blocks in organic synthesis. researchgate.netnih.gov Neutral five-atomic cumulenes, which can be formally described as two pseudohalogens sharing a central nitrogen atom, are considered exotic species that have been the subject of specialized research. researchgate.netnih.govdntb.gov.ua

Pseudohalogens are polyatomic molecules or functional groups that exhibit chemical properties similar to those of true halogens. wikipedia.org Well-known examples of pseudohalogen groups include cyanide (–CN), cyanate (B1221674) (–OCN), thiocyanate (B1210189) (–SCN), and azide (B81097) (–N₃). wikipedia.org Like halogens, they can form dimeric molecules (e.g., cyanogen, (CN)₂), corresponding acids (e.g., hydrogen cyanide, HCN), and anions that form salts, some of which are sparingly soluble with certain metal ions like silver. wikipedia.org The incorporation of pseudohalogen moieties into organic molecules imparts specific reactivity, making them valuable in various chemical transformations. chinesechemsoc.org Isocyanatoethyne (HC≡C–NCO) is a molecule of particular interest as it integrates an alkyne framework with an isocyanate group, a powerful pseudohalogen functional group.

Unique Electronic Structure and Bonding Considerations in Ethyne-Containing Isocyanates

The chemical characteristics of this compound are dictated by the unique interplay between the ethyne (B1235809) (acetylene) unit and the isocyanate functional group. The bonding in the ethyne fragment involves sp-hybridized carbon atoms, which typically results in a linear geometry with bond angles of 180°. libretexts.org The carbon-carbon triple bond consists of one strong sigma (σ) bond from the overlap of sp hybrid orbitals and two weaker pi (π) bonds from the overlap of unhybridized p orbitals. libretexts.org

The isocyanate group (–N=C=O) itself possesses a complex electronic structure. While often depicted as having a linear arrangement, the geometry around the central nitrogen atom in isocyanates can be influenced significantly by the nature of the substituent attached to it. In the case of this compound (HCCNCO), microwave spectroscopy studies have revealed that the molecule is not perfectly linear. researchgate.net It behaves as a slightly asymmetric prolate rotor, which is indicative of a bent equilibrium structure. researchgate.net Analysis of its rotational spectrum, using a semirigid bender model, has provided specific geometric parameters. researchgate.net

| Parameter | Value |

|---|---|

| ∠(CNC) Bond Angle | 140.67 (48)° |

| ∠(NCO) Bond Angle | 170.02 (72)° |

Data derived from microwave spectroscopy and semirigid bender analysis. researchgate.net

This deviation from linearity, particularly the CNC angle of approximately 140°, is significant. It suggests that the nitrogen atom is not purely sp-hybridized. researchgate.net Comparative studies on related molecules, such as phenyl isocyanate, indicate that the nitrogen hybridization is closer to sp¹⁶. This bending is a result of the subtle balance of electronic effects between the highly electronegative oxygen atom, the electron-withdrawing ethynyl (B1212043) group, and the lone pair of electrons on the nitrogen atom. The combination of the rigid, linear alkyne backbone with the bent, reactive heterocumulene functionality makes this compound a distinctive and highly reactive molecule in chemical synthesis.

Historical Development of Research on this compound and Related Compounds

Organic isocyanates have long been established as fundamentally important and versatile intermediates in synthetic chemistry, utilized in a vast array of chemical transformations and in the industrial production of polymers like polyurethanes. chinesechemsoc.orgmdpi.com The study of more complex and reactive isocyanates, particularly those containing additional unsaturated functional groups, has been a continuing area of research.

A pivotal moment in the specific study of this compound occurred in 1992 with a detailed investigation of its microwave spectrum. researchgate.net This research provided the first definitive experimental evidence of its bent structure and offered precise data on its molecular geometry. researchgate.net This work built upon a broader interest in the structural chemistry of small molecules containing the isocyanate group, comparing them with related isothiocyanates (–NCS). For instance, research has shown that substituting the oxygen in an isocyanate with sulfur can dramatically alter the geometry; the CNC angle increases by 40°, from ~140° in HCCNCO to a linear 180° in ethynyl isothiocyanate (HCCNCS).

Following its fundamental characterization, research involving alkyne isocyanates has expanded into synthetic applications. The reactivity of the isocyanate group and the alkyne moiety allows these compounds to participate in various cycloaddition reactions. acs.org For example, cobalt-catalyzed cocyclizations of isocyanato alkynes have been developed as a regiocontrolled method to synthesize indolizinone structures, which are precursors to complex molecules like camptothecin. acs.org Furthermore, the development of multicomponent polymerizations involving alkynes and isocyanates has opened pathways to novel heterocyclic polymers. chemrxiv.org More recent research has also seen the detection of various isocyanates, including methyl isocyanate and vinyl isocyanate, in the interstellar medium, highlighting the relevance of these compounds in the field of astrochemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

67723-39-1 |

|---|---|

Molecular Formula |

C3HNO |

Molecular Weight |

67.05 g/mol |

IUPAC Name |

isocyanatoethyne |

InChI |

InChI=1S/C3HNO/c1-2-4-3-5/h1H |

InChI Key |

XYBRCHPMANOANY-UHFFFAOYSA-N |

Canonical SMILES |

C#CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Isocyanatoethyne

Advanced Approaches for the Laboratory Preparation of Isocyanatoethyne

The synthesis of this compound can be broadly categorized into direct and indirect methods, each with distinct advantages and limitations.

Direct Synthetic Routes

Direct synthetic methods for this compound are limited due to the compound's high reactivity. One documented approach involves the phosgenation of ethynylamine. This method, while a standard industrial process for many isocyanates, requires careful handling of highly toxic phosgene (B1210022). The reaction proceeds by treating ethynylamine (HC≡C–NH₂) with phosgene (COCl₂) to yield this compound and hydrogen chloride.

A significant breakthrough in the synthesis and characterization of this compound demonstrated its isolation as a stable compound with a measurable lifetime. Contrary to previous assumptions of it being a transient species, it was found to have a lifetime of 55 hours in the gas phase at 2 mbar and 300 K. researchgate.net This was achieved through the pyrolysis of a precursor, allowing for the isolation and characterization of the parent molecule, HC≡CNCO. researchgate.net

Indirect Synthesis via Precursor Transformation (e.g., Curtius Rearrangement Derivatives)

Indirect methods often provide a safer and more versatile route to this compound by avoiding the direct use of hazardous reagents like phosgene. The Curtius rearrangement is a cornerstone of this approach. slideshare.netwikipedia.orgorganic-chemistry.orgnumberanalytics.combyjus.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com

A notable synthesis of this compound utilizes a modification of the Lossen rearrangement, which is conceptually similar to the Curtius rearrangement. This method involves the treatment of propioloyl chloride with a silylated hydroxylamine (B1172632) derivative. Specifically, reacting propioloyl chloride with Me₃SiONLiSiMe₃ in ether at low temperatures (233 K) for a short duration (15 minutes) yields a silylated hydroxamic acid intermediate. rsc.org Subsequent thermolysis of this intermediate at 410-430 K in an inert solvent like mesitylene (B46885) leads to the formation of this compound in high yield. rsc.org This method is advantageous as it can be performed as a one-pot reaction. rsc.org

The general scheme for the Curtius rearrangement starts with a carboxylic acid, which is converted to an acyl azide. This intermediate then rearranges to the isocyanate. slideshare.netwikipedia.orgnumberanalytics.com The acyl azide can be prepared from acid chlorides or anhydrides reacting with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Precursors | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Phosgenation | Ethynylamine | Phosgene (COCl₂) | Elevated temperatures | High yield and purity | Requires handling of highly toxic phosgene |

| Indirect (Lossen-type) | Propioloyl chloride | Me₃SiONLiSiMe₃ | Low temperature followed by thermolysis | Avoids phosgene, can be a one-pot synthesis | Requires specialized silyl (B83357) reagents |

| Indirect (Curtius) | Propiolic acid | Diphenylphosphoryl azide (DPPA) or similar | Thermal or photochemical | Versatile, avoids phosgene | Acyl azides can be explosive |

Methodological Challenges in this compound Synthesis

The synthesis of this compound is fraught with challenges primarily due to its high reactivity and the instability of its precursors.

Reactivity and Instability: The presence of both a highly unsaturated alkyne and a reactive isocyanate group makes this compound prone to polymerization and other side reactions. Its isolation requires careful control of reaction conditions and purification techniques.

Hazardous Reagents: Direct synthesis methods often employ highly toxic and corrosive reagents like phosgene, necessitating stringent safety protocols and specialized equipment.

Precursor Instability: In indirect methods like the Curtius rearrangement, the acyl azide intermediates can be explosive and must be handled with extreme care. wikipedia.orggoogle.com

Flow Chemistry as a Solution: Continuous flow chemistry offers a promising approach to mitigate some of these challenges. nih.gov By using microreactors, it is possible to have precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.com This enhanced control can minimize the formation of byproducts and improve the safety of handling unstable intermediates. nih.govmdpi.com Flow systems can also be designed for in-line purification, which is beneficial for isolating highly reactive compounds.

Synthesis of Structurally Related Alkynyl Isocyanates and Analogues

The synthetic methodologies developed for this compound can be extended to produce a variety of structurally related alkynyl isocyanates and their analogues. These compounds are also valuable building blocks in organic synthesis. rsc.org

The general strategy often involves the reaction of a terminal alkyne with a suitable isocyanate precursor. For instance, alkynylaluminums, generated in situ from the reaction of terminal alkynes with trimethylaluminum, can react with various isocyanates to form alkynamides. rsc.org This method is efficient and utilizes readily available starting materials. rsc.org

The Curtius rearrangement is also a versatile tool for synthesizing a wide range of isocyanates, including those with alkenyl and alkynyl functionalities. google.comchinesechemsoc.org The reaction conditions can be tailored to accommodate different substrates. For example, the palladium-catalyzed hydroaminocarbonylation of hydroxylamines with aryl alkynes can lead to the formation of alkenyl isocyanates, which then undergo cyclization. chinesechemsoc.org

The synthesis of more complex alkynyl isocyanates often follows similar principles, with modifications to account for the specific properties of the substituents. The challenges remain similar, revolving around the reactivity of the isocyanate group and the stability of the alkyne moiety.

Table 2: Examples of Structurally Related Alkynyl Isocyanates and Analogues

| Compound | Structure | Synthetic Method | Reference |

|---|---|---|---|

| This compound | HC≡C–NCO | Pyrolysis of precursor, Lossen-type rearrangement | researchgate.net, rsc.org |

| Alkenyl Isocyanates | R-CH=CH-NCO | Pd-catalyzed hydroaminocarbonylation/Lossen rearrangement | chinesechemsoc.org |

| Alkynamides | R-C≡C-C(O)NH-R' | Reaction of alkynylaluminums with isocyanates | rsc.org |

| 1-Chloro-2-isocyanatoethane | Cl-CH₂CH₂-NCO | Not specified | mdpi.com |

Advanced Spectroscopic Elucidation of Isocyanatoethyne Molecular Architecture

Rotational Spectroscopy Applications for Structural Determination

Rotational spectroscopy has been a pivotal tool in elucidating the precise molecular structure of isocyanatoethyne. These studies reveal a molecule that, while nearly linear, exhibits interesting bending dynamics.

High-Resolution Microwave Spectroscopy Techniques (e.g., Fourier Transform Microwave (FTMW) Spectroscopy)

High-resolution microwave spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, has been employed to investigate the rotational spectrum of this compound. researchgate.netumanitoba.caresearchgate.netumanitoba.ca The recorded microwave spectrum indicates that this compound behaves as a slightly asymmetric prolate rotor, which points to deviations from a perfectly linear structure in its equilibrium state. researchgate.netresearchgate.net The analysis of the rotational spectra of the parent molecule and its isotopologues (molecules with substituted isotopes) has allowed for the determination of precise rotational constants. umanitoba.caresearchgate.net

Spectroscopic Constants for this compound

| Parameter | Value |

|---|---|

| A (MHz) | 160000 (estimated) |

| B (MHz) | 2249.23 |

| C (MHz) | 2217.55 |

Analysis of Vibrationally Excited States and Semirigid Bender Models

The study of vibrationally excited states has provided deeper insights into the molecule's dynamics. researchgate.netmdpi.comaps.orgnih.gov Specifically, excited states up to three quanta of the CNC bending mode were observed. researchgate.net To analyze the complex spectrum arising from these vibrations, a semirigid bender model was utilized. researchgate.netumanitoba.ca This model is particularly suited for quasi-linear molecules like this compound that exhibit large-amplitude bending vibrations. rsc.org The analysis using this model yielded crucial structural parameters and revealed a barrier to linearity of 537.2(5.4) cm⁻¹. researchgate.net

Isotopic Substitution Methodologies for Precise Molecular Geometry Determination

The method of isotopic substitution has been instrumental in refining the molecular geometry of this compound. researchgate.netresearchgate.net By substituting atoms with their heavier isotopes (e.g., ¹³C for ¹²C), researchers can create new sets of rotational constants. researchgate.net This data, when analyzed together, allows for a very precise determination of bond lengths and angles. researchgate.net This technique confirmed the bent nature of the C-N-C linkage and the quasi-linear NCO group. researchgate.net

Structural Parameters of this compound from Semirigid Bender Analysis

| Parameter | Value |

|---|---|

| r(H-C) (Å) | 1.057 (assumed) |

| r(C≡C) (Å) | 1.209 (assumed) |

| r(C-N) (Å) | 1.344 (3) |

| r(N=C) (Å) | 1.215 (5) |

| r(C=O) (Å) | 1.163 (8) |

| ∠(CNC) (°) | 140.67 (48) |

| ∠(NCO) (°) | 170.02 (93) |

Bond angles for H-C≡C and C≡C-N were assumed to be 180°.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy provides complementary information to rotational spectroscopy by probing the energies of molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy in Gas Phase and Matrix Isolation

Fourier Transform Infrared (FTIR) spectroscopy has been a key technique for studying the vibrational modes of this compound. nih.govresearchgate.netjyu.fi Gas-phase FTIR studies provide information about the molecule in its isolated state, while matrix isolation techniques, where molecules are trapped in an inert gas matrix (like argon) at low temperatures, allow for the study of otherwise unstable species. nih.govresearchgate.netjyu.fiifpan.edu.pl These studies have helped in the assignment of the fundamental vibrational frequencies of this compound.

Raman Spectroscopy Techniques

Raman spectroscopy offers another avenue for investigating the vibrational structure of molecules. researchgate.netumanitoba.canih.govspectrabase.com While specific Raman data for this compound is not detailed in the provided context, it is a powerful tool that complements FTIR by probing vibrational modes that are weak or inactive in the infrared spectrum. researchgate.netumanitoba.ca

Photoelectron Spectroscopy of this compound: Unraveling Its Molecular Architecture

While extensive research has been conducted on the microwave spectrum of this compound (HCCNCO), providing valuable insights into its rotational constants and structure, a detailed public record of its photoelectron spectrum appears to be limited. Photoelectron spectroscopy is a powerful technique that measures the ionization energies of molecules, providing direct experimental information about the energies of molecular orbitals.

Theoretical calculations often complement experimental spectroscopic data to provide a more complete picture of molecular electronic structure. In the absence of direct experimental data for this compound, theoretical predictions of its ionization energies and the character of its molecular orbitals would be the primary method for elucidating its electronic architecture. Such calculations would typically involve high-level quantum chemical methods to determine the energies of the occupied molecular orbitals.

For a linear molecule like this compound, the valence molecular orbitals would be classified based on their symmetry (σ or π) and their bonding, non-bonding, or anti-bonding character. A hypothetical photoelectron spectrum would display a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The position of each band on the energy axis would correspond to the vertical ionization energy for that orbital. Fine structure within these bands could also provide information about the vibrational frequencies of the resulting cation.

A complete analysis would involve assigning each observed band to a specific molecular orbital based on its energy, intensity, and vibrational structure, often guided by theoretical calculations. This would reveal the energetic ordering and nature of the π and σ orbitals associated with the C≡C triple bond, the N=C=O isocyanate group, and the lone pairs on the oxygen and nitrogen atoms.

Given the lack of specific published experimental data from our search, a detailed table of ionization energies and molecular orbital assignments for this compound cannot be provided at this time. Further experimental investigation using He(I) or He(II) photoelectron spectroscopy would be necessary to definitively characterize the electronic structure of this intriguing molecule.

Theoretical and Computational Investigations of Isocyanatoethyne

Electronic Structure Theory and Bonding Analysis

The electronic structure of isocyanatoethyne has been a subject of theoretical inquiry, employing a range of computational methods to elucidate its bonding characteristics. These investigations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Ab Initio Quantum Chemical Calculation Methodologies (e.g., CCSD(T), MP2)

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have been instrumental in studying this compound. wikipedia.orgwikipedia.org High-level correlated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Møller-Plesset perturbation theory (MP2) provide accurate descriptions of electron correlation, which is essential for determining reliable molecular properties. wikipedia.orghu-berlin.denih.gov

For instance, calculations at the MP2 level of theory have been used to obtain optimized geometries and predict spectroscopic parameters for this compound. The CCSD(T) method, often considered the "gold standard" in quantum chemistry for its high accuracy, provides benchmark values for energies and structures. hu-berlin.de These methods, while computationally demanding, are vital for obtaining a precise understanding of the molecule's electronic landscape. wikipedia.org The computational cost of these methods scales significantly with the size of the system, which makes their application to larger molecules challenging. wikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of molecules like this compound. wikipedia.orgukm.myclinicsearchonline.org DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy. wikipedia.orgukm.my

Various exchange-correlation functionals are employed within DFT, such as the hybrid B3LYP functional, to study the geometric and electronic properties of molecules. researchgate.net For example, DFT calculations have been used to predict the optimized geometry and vibrational frequencies of this compound. These theoretical predictions are often used in conjunction with experimental data to confirm the molecular structure and analyze its properties. nih.gov Despite its successes, the accuracy of DFT can be limited by the chosen exchange-correlation functional, and there are known challenges in describing certain types of interactions. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Hybridization and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including lone pairs and bonds. uni-muenchen.defaccts.de This analysis provides insights into the hybridization of atomic orbitals and the extent of electron delocalization within a molecule. uni-muenchen.dewisc.edu

For this compound, NBO analysis can reveal the nature of the bonding in the linear C≡N-C≡C-H framework. It helps in understanding the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of delocalization effects. uni-muenchen.de For example, the interaction between a nitrogen lone pair and an adjacent antibonding orbital can be quantified to understand hyperconjugative effects. wisc.edu This type of analysis has been applied to similar molecules to elucidate the subtle differences in electronic structure and hybridization.

Potential Energy Surface (PES) Mapping and Conformational Analysis

The study of a molecule's potential energy surface (PES) is fundamental to understanding its structure, stability, and dynamics. libretexts.orgyale.edu A PES maps the potential energy of a system as a function of its atomic coordinates. libretexts.org For this compound, computational methods are employed to explore its PES and identify stable conformations and the energy barriers between them.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or conformers, that arise from rotation about single bonds. lumenlearning.comlibretexts.orglibretexts.org For a linear molecule like this compound, the primary conformational flexibility would involve bending of the molecular backbone. Theoretical calculations are used to construct the PES by systematically changing key dihedral angles or bond angles and calculating the energy at each point. auremn.org.br The minima on the PES correspond to stable conformers. auremn.org.br

Computational techniques like PES scans are crucial for identifying possible conformers and transition states. For related isocyanate molecules, studies have shown that the energy differences between conformers can be small, and high-level theoretical calculations are necessary to accurately predict the most stable form. acs.org For example, in a study of a similar molecule, the depth of a conformational well was predicted to be as low as 19 cm⁻¹, highlighting the subtlety of these energy landscapes. acs.org

The following table summarizes key concepts in PES mapping and conformational analysis:

| Term | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orgyale.edu | Defines the energy landscape for bending and stretching motions. |

| Conformer | A specific spatial arrangement of atoms in a molecule that corresponds to a local minimum on the PES. libretexts.org | This compound is expected to have a stable linear conformer. |

| Transition State | A saddle point on the PES that represents the highest energy point along the lowest energy path between two conformers. savemyexams.com | Represents the energy barrier for bending or other conformational changes. |

| Dihedral Angle | The angle between two intersecting planes, often used to define the rotation around a chemical bond. libretexts.org | Bending of the N-C-C and C-C-H angles would be key coordinates. |

| Steric Strain | The increase in potential energy of a molecule due to repulsive interactions between atoms that are forced too close together. maricopa.edu | Less significant for a linear molecule but would become important upon significant bending. |

| Torsional Strain | The increase in potential energy due to repulsion between electrons in bonds on adjacent atoms. libretexts.org | Primarily relevant to rotation around single bonds, less so for a linear acetylenic chain. |

These computational explorations of the PES are essential for a complete understanding of the molecule's structural properties and how it might behave in different environments. scm.com

Prediction of Spectroscopic Parameters and Simulation of Spectra for Comparative Analysis

Theoretical calculations play a pivotal role in predicting spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. arxiv.org This synergy between theory and experiment is crucial for accurately characterizing molecules like this compound.

Computational methods, including ab initio and DFT, are used to calculate various spectroscopic constants. For instance, optimized geometries from these calculations are used to predict rotational constants, which are fundamental parameters in microwave spectroscopy. Vibrational frequencies and infrared intensities are also commonly calculated to aid in the analysis of infrared spectra. acs.org

The simulation of spectra based on these calculated parameters is a powerful tool. arxiv.orgarxiv.org By generating a theoretical spectrum, researchers can compare it directly with an experimental one, which can help in assigning spectral features to specific molecular motions or transitions. For example, simulated microwave spectra at a given temperature can help identify the target molecule among other species in a complex mixture.

The table below presents a selection of theoretically predicted spectroscopic parameters for this compound and related molecules from the literature.

| Parameter | Description | Relevance to this compound |

| Rotational Constants (A, B, C) | Determine the energy levels for molecular rotation and are observed in microwave spectroscopy. | Predicted values help in identifying the molecule's rotational spectrum. |

| Vibrational Frequencies | Correspond to the frequencies of molecular vibrations and are observed in infrared and Raman spectroscopy. | Theoretical frequencies aid in the assignment of experimental vibrational bands. acs.org |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | A non-zero dipole moment is required for a molecule to have a pure rotational spectrum. |

| Centrifugal Distortion Constants | Corrections to the rigid rotor model that account for the stretching of bonds at high rotational speeds. | Predicted values can be compared with experimentally determined ones for a more detailed structural analysis. acs.org |

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. acs.org Therefore, a careful choice of computational methodology is essential for obtaining reliable spectroscopic data.

Reaction Pathway Energetics and Transition State Theory Calculations

Computational chemistry provides powerful tools for investigating the energetics of chemical reactions, including the identification of reaction pathways and the characterization of transition states. researchgate.net This is particularly valuable for understanding the formation and reactivity of transient species like this compound.

Reaction pathway energetics involves calculating the energy changes that occur as reactants are converted into products. researchgate.net This is often visualized using a reaction coordinate diagram, which plots the potential energy of the system against the progress of the reaction. savemyexams.com Key points on this diagram include the reactants, products, any intermediates, and the transition states that connect them. savemyexams.com

Transition State Theory (TST) is a framework for calculating the rates of chemical reactions. umn.educecam.org A central concept in TST is the transition state, which is the highest energy point on the minimum energy path between reactants and products. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. savemyexams.com

For this compound, theoretical methods can be used to model potential formation or reaction pathways. For example, the reaction energy for the formation of a related species, HCCNCS, has been calculated to be -113.12 kJ/mol. DFT calculations are frequently employed to map out the Gibbs free energy profile of a reaction, identifying the structures of intermediates and transition states and their relative energies. researchgate.net

The following table outlines important concepts in the study of reaction pathway energetics:

| Term | Description | Significance |

| Reaction Pathway | The sequence of elementary steps by which a chemical reaction occurs. | Elucidates the mechanism of formation or reaction of this compound. |

| Intermediate | A molecular entity with a lifetime appreciably longer than a molecular vibration that is formed from the reactants and reacts further to give the products. | Represents a stable point along the reaction pathway. |

| Transition State | The configuration of maximum potential energy along the reaction coordinate. savemyexams.com | Its energy determines the activation barrier of the reaction. savemyexams.com |

| Activation Energy (Ea) | The minimum amount of energy required for reactants to transform into products. savemyexams.com | A key parameter in determining the rate of a chemical reaction. savemyexams.com |

| Transition State Theory (TST) | A theory that provides a framework for calculating reaction rates based on the properties of the transition state. umn.educecam.org | Allows for the theoretical prediction of reaction kinetics. |

By applying these computational techniques, researchers can gain detailed insights into the chemical behavior of this compound, even for reactions that are difficult to study experimentally. arxiv.org

Molecular dynamics simulations, a powerful computational tool for studying the time-dependent behavior of molecular systems, have yet to be extensively applied to this compound (HC≡C–NCO) for in-depth gas-phase and condensed-phase studies. However, significant theoretical and computational work has been conducted, primarily through high-level ab initio calculations and specialized spectroscopic models, to elucidate its structural and dynamic properties in the gas phase. These investigations provide a foundational understanding of the molecule's behavior, which is crucial for any future molecular dynamics simulations.

Gas-Phase Studies: Insights from Spectroscopic and Ab Initio Investigations

Theoretical investigations of this compound have largely focused on interpreting its complex microwave spectrum. These studies have revealed that the molecule does not conform to a simple linear geometry, a finding that has significant implications for its rotational and vibrational dynamics.

Semi-rigid Bender Model Analysis:

A key theoretical approach applied to this compound is the semi-rigid bender model. This model is particularly useful for quasi-linear molecules that exhibit large-amplitude bending vibrations. In the case of this compound, the microwave spectrum, including data for various vibrationally excited states, was analyzed using this model. researchgate.netcdnsciencepub.comrsc.org The analysis allowed for a detailed characterization of the potential energy surface associated with the C–N=C bending mode.

The application of the semi-rigid bender model yielded crucial information about the molecule's structure, indicating significant deviations from linearity. researchgate.net This theoretical treatment was essential for accurately fitting the observed rotational transitions and understanding the coupling between the vibrational and rotational motions of the molecule.

Structural Parameters from Ab Initio Calculations:

Ab initio quantum chemical calculations have been instrumental in complementing experimental spectroscopic data and providing a more complete picture of the molecular structure of this compound. These calculations have confirmed the bent nature of the molecule and have provided precise values for its geometric parameters. The results from these theoretical studies are critical for parameterizing force fields that would be required for future classical molecular dynamics simulations.

The following table summarizes the key structural parameters of this compound as determined from theoretical and computational analyses.

| Parameter | Value |

| ∠(C-N=C) | 140.67(48)° |

| ∠(N=C=O) | 170.02(62)° |

| r(H-C) | 1.057(15) Å |

| r(C≡C) | 1.209(15) Å |

| r(C-N) | 1.362(10) Å |

| r(N=C) | 1.211(10) Å |

| r(C=O) | 1.168(10) Å |

Data sourced from theoretical analysis of microwave spectra. researchgate.net

These theoretical findings underscore the complex nature of this compound's structure and dynamics. The pronounced bend in the C-N=C linkage, in particular, suggests that the molecule possesses a rich and complex potential energy surface that would govern its behavior in both gas-phase and, hypothetically, condensed-phase environments. While dedicated molecular dynamics simulations are currently lacking in the scientific literature, the existing theoretical framework provides a solid starting point for such future investigations.

Reactivity and Reaction Mechanism Studies of Isocyanatoethyne

Gas-Phase Reactions and Kinetics

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of a molecule, free from solvent effects. libretexts.org For isocyanatoethyne, gas-phase investigations are particularly relevant for understanding its stability and potential role in environments like the interstellar medium. umanitoba.ca The kinetics of such reactions describe the rate at which they proceed, which is proportional to the concentrations of the reactants. purdue.edu While many gas-phase reactions are bimolecular, involving collisional activation, unimolecular processes are also critical, especially for a high-energy molecule like this compound. vanderbilt.edu

Research has shown that this compound is surprisingly stable in the gas phase, with a reported lifetime of 55 hours at 2 mbar and 300 K. researchgate.net This stability contrasts with earlier postulations of it being a short-lived intermediate. researchgate.net The kinetics of gas-phase reactions are often studied by monitoring the change in concentration of reactants or products over time, and for unimolecular decompositions, statistical rate theories like RRKM theory are employed to analyze the temperature and pressure dependence of rate coefficients. kit.edu

Radical Addition and Abstraction Pathways

Radical reactions are fundamental in many chemical processes. Radical addition pathways involve the attack of a radical species on one of the π-systems of this compound (the C≡C triple bond or the N=C double bond). Hydrogen abstraction pathways would involve a radical removing the hydrogen atom.

Systematic studies on hydrocarbons have shown that H and OH radicals are key in converting simple molecules like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) into more complex species through addition reactions, a process greatly enhanced by quantum tunneling for H atom additions. arxiv.org For instance, the addition of a thiyl radical (R'S•) to an isocyanide (RNC) generates an imidoyl radical intermediate. beilstein-journals.org Similarly, acyl peroxy radicals (APRs) can add to the double bonds in monoterpenes, an exothermic process that can lead to further rearrangements. copernicus.org

While specific experimental data on radical reactions with this compound are not extensively documented, its alkyne and isocyanate groups are known to be susceptible to such attacks. The presence of a charged functional group on a molecule can create an oriented electric field that systematically controls the rates of radical addition and atom abstraction reactions. rsc.org Computational analyses are often employed to understand these pathways, for example, in the generation of halomethyl radicals via halogen atom abstraction and their subsequent addition to alkenes. nih.gov

Unimolecular Decomposition Processes and Dissociation Mechanisms

Unimolecular reactions involve the rearrangement or fragmentation of a single molecule, often initiated by thermal or photochemical energy. kit.edu For this compound, potential decomposition pathways include isomerization, dissociation, and intramolecular rearrangements.

A significant unimolecular process for this compound is its photoisomerization. Upon irradiation, it can convert to novel, high-energy isomers such as the acylnitrene HC≡CC(O)N and cyanoketene NCC(H)CO. researchgate.net The study of unimolecular dissociation is often rate-limited by intramolecular vibrational energy redistribution (IVR), where energy flows between different vibrational modes of the molecule before a bond breaks. arxiv.org Theoretical models, such as those for bent triatomic molecules, are used to explore these dynamics. arxiv.org

Dissociation mechanisms for related nitrogen-containing compounds often involve the elimination of stable small molecules. For example, mass-spectrometric studies of protonated nucleobases show that ammonia (B1221849) (NH₃) elimination is a major fragmentation pathway. nih.gov Theoretical studies on the decomposition of energetic materials like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have identified C–NO₂ bond homolysis as the dominant initial step at high temperatures, while reversible hydrogen transfers are significant at lower temperatures. mdpi.com These examples suggest that potential dissociation pathways for this compound could involve the loss of CO or other small fragments, although specific mechanisms require further investigation.

Solution-Phase and Condensed-Phase Reaction Methodologies

Reactions in solution or the condensed phase are complicated by the presence of solvent molecules, which can form "cages" around reactants. libretexts.org This solvent interaction can influence reaction rates and pathways, distinguishing them from gas-phase kinetics. libretexts.org For this compound, condensed-phase chemistry is important as it is a liquid at room temperature with a melting point of -79.5 °C. researchgate.net

Condensed-phase reactions can be broadly categorized as diffusion-controlled or activation-controlled. libretexts.org In diffusion-controlled reactions, the rate is limited by how fast reactants can move through the solvent to encounter each other, which is common for reactions with very low activation energies. libretexts.org Activation-controlled reactions are limited by the activation energy of the chemical transformation itself. libretexts.org

Theoretical calculations suggest that in the condensed phase, this compound is prone to dimerization and polymerization at elevated temperatures, likely through cycloaddition reactions. researchgate.net The study of condensed-phase reaction kinetics can be performed using techniques like single-particle mass spectrometry, which has been used to measure the thermal decomposition of aerosols and was found to yield significantly higher reaction rates than bulk methods, likely due to the minimization of heat and mass transfer limitations. ucr.edu The development of neural network potentials integrated with enhanced sampling techniques is a modern computational approach to explore complex reaction mechanisms in the condensed phase. academie-sciences.fr

Cycloaddition and Other Pericyclic Reactions Involving the Isocyanate Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduuomustansiriyah.edu.iq

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. msu.edulibretexts.org this compound, with its alkyne and isocyanate groups, is a prime candidate for such reactions. The isocyanate moiety can participate in [2+2] cycloadditions with electron-rich olefins, and the alkyne can act as a dienophile in [4+2] Diels-Alder reactions. libretexts.org Theoretical studies have indicated that this compound may undergo cycloaddition reactions in the condensed phase, leading to dimers or polymers. researchgate.net

These reactions are governed by the principle of conservation of orbital symmetry, and their feasibility under thermal or photochemical conditions can be predicted using frontier molecular orbital (FMO) theory. libretexts.org A cycloaddition is classified as suprafacial if bonding occurs on the same face of the π-system and antarafacial if it occurs on opposite faces. mit.edu The high reactivity of the isocyanate group means it can react with a wide variety of nucleophiles, and this reactivity extends to pericyclic processes. researchgate.net

Role as a Transient Intermediate in Complex Reaction Networks

Complex reaction networks involve numerous intermediate species and multiple possible reaction pathways. springernature.com this compound's structure suggests it could be formed in and consumed by various reactions within such networks, for example, in astrochemistry or combustion processes. umanitoba.ca The development of strategies to directly manipulate transient intermediates, such as arynes, in "on-the-complex" annulation reactions highlights their synthetic utility. escholarship.orgnih.gov In these processes, a transient species is generated in situ and trapped by a reaction partner, often in a cycloaddition, to form complex products. nih.gov

The study of such networks can be aided by techniques like operando mass spectrometry, which allows for the real-time detection of intermediates and products, helping to unravel the connections within the chemical network. springernature.com

Mechanistic Investigations of Synthetic Transformations Involving this compound Derivatives (e.g., In Silico Approaches)

In silico (computational) approaches are powerful tools for investigating reaction mechanisms, predicting molecular properties, and guiding synthetic efforts. researchgate.netkyushu-u.ac.jp These methods are particularly valuable for studying transient or highly reactive species like this compound and its derivatives. researchgate.net

Theoretical calculations at the B3LYP level have been used to study the condensed-phase behavior of this compound and its isomers, predicting that they dimerize and polymerize at elevated temperatures via cycloaddition reactions. researchgate.net In silico docking studies are widely used to predict the binding affinity of molecules to biological targets, such as proteins. For example, derivatives of 1-chloro-2-isocyanatoethane were studied for their affinity for the DNA gyrase protein, showing results consistent with biological screening. plos.org Similarly, docking studies have been performed on isatin (B1672199) Schiff base derivatives to investigate their interaction with the COX-2 protein. nih.gov

These computational studies often involve:

Molecular Docking: To predict the binding mode and affinity of a ligand to a protein target. mdpi.combjbs.com.br

Quantum Chemical Calculations: To determine reaction pathways, transition state energies, and kinetic parameters. rsc.orgmdpi.com

Molecular Dynamics Simulations: To study the dynamic behavior of molecules in different environments. kyushu-u.ac.jp

These computational methods provide a molecular-level understanding of the interactions and transformations that govern the reactivity of this compound and its derivatives, complementing experimental findings. mdpi.com

Matrix Isolation Studies for Stabilization and Characterization of Isocyanatoethyne

Methodological Aspects of Matrix Isolation Spectroscopy

The matrix isolation technique, first developed in the 1950s, is a powerful tool for studying transient or highly reactive chemical species. ruhr-uni-bochum.de The fundamental principle involves the co-deposition of a vaporized sample with a vast excess of an inert matrix gas (typically a noble gas like argon or nitrogen) onto a cryogenic surface, such as a CsI or sapphire window cooled to temperatures near absolute zero (10-40 K). ruhr-uni-bochum.de The high dilution ratio, often 1000:1 or greater, ensures that the guest molecules are spatially separated and trapped within individual cages of the solid matrix material. ruhr-uni-bochum.de This isolation prevents diffusion and bimolecular reactions, allowing for the extended observation of the isolated species. ruhr-uni-bochum.de

For the study of isocyanatoethyne, the compound is generated through methods such as the gas-phase thermolysis of a suitable precursor or by laser photolysis of an azide (B81097). The resulting reactive species are then immediately condensed with the matrix gas. researchgate.net Once trapped, the isolated molecules can be probed using various spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is the most common technique, as it provides detailed information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. nih.gov UV/Vis and electron paramagnetic resonance (EPR) spectroscopy are also frequently employed to study the electronic states and magnetic properties of the trapped species, respectively. ruhr-uni-bochum.de

A key advantage of matrix isolation is the ability to induce and study chemical processes under controlled conditions. ruhr-uni-bochum.de For instance, photochemical reactions can be initiated by irradiating the matrix with light of a specific wavelength from lasers or lamps. conicet.gov.ar The resulting photoproducts remain trapped in the matrix and can be characterized spectroscopically, providing direct insight into reaction mechanisms and the properties of reaction intermediates. ifpan.edu.pl

Investigation of Intermolecular Interactions in Cryogenic Matrices

While cryogenic matrices are designed to be inert, weak intermolecular interactions between the trapped guest molecule and the host material can still occur. These interactions, though subtle, can provide valuable information about the properties of the guest molecule. Studies on the related molecule, isocyanic acid (HNCO), have shown that it can form specific, weakly bound complexes with nitrogen molecules within an argon matrix. mdpi.comnih.gov These interactions are typically identified by the appearance of new absorption bands in the IR spectrum, which are slightly shifted from the monomer frequencies. mdpi.com

In the case of HNCO interacting with N₂, computational and experimental studies have identified multiple stable complexes with 1:1, 1:2, and 2:1 stoichiometries. mdpi.comnih.gov The most stable 1:1 complex involves a weak hydrogen bond between the N-H group of HNCO and a nitrogen molecule. nih.gov Other, weaker complexes are bound by van der Waals forces. mdpi.com The formation of these complexes is often enhanced by annealing the matrix, a process where the temperature is slightly raised (e.g., to 33 K in argon) to allow limited diffusion of small matrix constituents like N₂. mdpi.comnih.gov

For this compound, similar interactions with the matrix host are expected. The choice of matrix gas can influence these interactions. Nitrogen matrices, for example, possess a permanent quadrupole moment and can form specific stabilizing interactions with guest molecules, which can sometimes lead to the trapping of higher-energy conformers that are not observed in less-interactive noble gas matrices like argon. uc.pt The study of these subtle interactions provides insight into how the molecular properties and reactivity of this compound might change in different environments.

Photochemistry and Thermochemistry of this compound in Isolated Environments

Matrix isolation is an ideal technique for studying the photochemistry of highly reactive species like this compound. By irradiating the matrix-isolated molecule with UV light, researchers can induce photochemical transformations and characterize the resulting products. A key study demonstrated the successful isolation of this compound and its subsequent photoisomerization. researchgate.net

Upon UV irradiation, this compound undergoes photoisomerization to form novel, related species. The primary photoproducts identified through spectroscopic analysis are acylnitrene (HC≡CC(O)N) and cyanoketene (NCC(H)CO). researchgate.net The ability to generate and stabilize these intermediates within the matrix allows for their direct spectroscopic characterization, providing fundamental data on their structure and bonding. This type of photochemical study, where products are identified by comparing experimental IR spectra with those predicted by quantum chemical calculations, is a common approach in matrix isolation research. ifpan.edu.pluc.pt

The thermochemistry of this compound has also been investigated, revealing it to be more stable than previously thought. In contrast to earlier reports of a very short lifetime, recent work has shown that this compound has a lifetime of approximately 55 hours in the gas phase at room temperature (2 mbar, 300 K). researchgate.net Its melting point has been determined to be -79.5 °C. researchgate.net This enhanced stability makes it an isolable compound, amenable to detailed study.

Table 1: Thermochemical and Photochemical Data for this compound

| Property | Value / Product | Technique / Conditions |

|---|---|---|

| Melting Point | -79.5 °C | Not specified |

| Gas Phase Lifetime | 55 hours | 2 mbar, 300 K |

| Primary Photoproducts | Acylnitrene (HC≡CC(O)N) | Matrix Isolation, UV Irradiation |

Influence of Matrix Environment on Spectroscopic Signatures and Molecular Dynamics

The inert matrix environment, while minimizing strong interactions, inevitably influences the spectroscopic properties of the trapped molecule. This "matrix effect" can manifest in several ways, including shifts in vibrational frequencies and changes in band shapes or the appearance of multiple peaks for a single vibrational mode (site splitting). Current time information in Bangalore, IN. Understanding these effects is crucial for accurately interpreting the spectra and relating them to the gas-phase properties of the molecule.

The choice of matrix material (e.g., Ne, Ar, Kr, Xe, N₂) plays a significant role. Generally, the interaction strength increases with the polarizability of the host atom or molecule (Ne < Ar < Kr < Xe < N₂). ifpan.edu.pl For stretching vibrations, an increased polarizability of the matrix host can lead to a slight red-shift (shift to lower frequency) of the vibrational band. ifpan.edu.pl This is because the more polarizable environment can subtly alter the intramolecular potential, resulting in smaller force constants for the vibrational modes.

Furthermore, the structure of the matrix cage around the guest molecule can lead to "site effects." Molecules trapped in different local environments within the solid matrix may experience slightly different interactions, resulting in distinct, sharp absorption peaks in the spectrum. Current time information in Bangalore, IN. The study of how these spectral features change with temperature or upon annealing can provide insights into the molecular dynamics within the matrix and the nature of the trapping sites. Current time information in Bangalore, IN. In some cases, specific interactions with the matrix, such as with N₂, can stabilize conformers that would otherwise not be populated, allowing for their spectroscopic characterization. uc.pt For this compound, analysis of its IR spectra in different matrices provides crucial data on its structure and the influence of its immediate environment on its vibrational dynamics. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | HC≡CNCO |

| Argon | Ar |

| Nitrogen | N₂ |

| Isocyanic acid | HNCO |

| Acylnitrene | HC≡CC(O)N |

| Cyanoketene | NCC(H)CO |

| Carbon Monoxide | CO |

| Cesium Iodide | CsI |

| Neon | Ne |

| Krypton | Kr |

Future Research Directions and Methodological Advancements in Isocyanatoethyne Chemistry

Development of Novel Synthetic Routes and Reaction Methodologies for Isocyanatoethyne

The synthesis of this compound is challenging due to its high reactivity and propensity for polymerization. Historically, methods for preparing isocyanates have relied on the use of hazardous reagents like phosgene (B1210022). Modern synthetic chemistry is moving towards safer and more efficient methodologies, including the application of continuous flow processes which can be particularly advantageous for handling unstable intermediates. nih.gov

A significant advancement has been the development of non-phosgene routes. One of the most promising authentic syntheses of this compound involves the treatment of propioloyl chloride with silylated hydroxamic acids. researchgate.net This method proceeds via a silylated hydroxamic acid intermediate, RCON(OSiMe₃)SiMe₃, which fragments upon thermolysis (at 410-430 K) to yield the isocyanate in high purity. researchgate.net Another innovative approach for generating highly reactive species involves the thermal or photochemical decomposition of vinyl azides. rsc.orgnih.gov Photolysis of a suitable vinyl azide (B81097) precursor could offer a clean, catalyst-free pathway to generate this compound or its isomers, such as acylnitrenes, under controlled conditions. rsc.orgresearchgate.net

Future research will likely focus on refining these novel routes and exploring new catalytic systems that can mediate the formation of this compound under milder conditions. The development of polymer-supported reagents and telescoped flow-through protocols could enhance safety and yield by minimizing the handling and isolation of this hazardous compound. beilstein-journals.org

| Method | Precursor(s) | Key Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Phosgenation | Ethynylamine (HC≡C–NH₂) + Phosgene (COCl₂) | Elevated temperature (≥100°C), inert solvent | Classical, potentially high yield | Uses highly toxic phosgene, harsh conditions | researchgate.netoup.com* |

| Silylated Hydroxamic Acid Rearrangement | Propioloyl chloride + Me₃SiONLiSiMe₃ | Low temperature for intermediate formation (-40°C), then thermolysis (410-430 K) | Non-phosgene route, high purity product | Requires specialized silyl (B83357) reagents, multi-step | researchgate.net |

| Vinyl Azide Photolysis (Proposed) | Substituted vinyl azide | Photochemical activation (e.g., blue light) | Potentially clean, catalyst-free, mild conditions | Precursor synthesis, control of reactive intermediates (nitrenes, azirines) | rsc.orgnih.govresearchgate.net |

| Continuous Flow Synthesis | Various (e.g., 1-chloro-2-isocyanatoethane from precursors) | Microreactors, controlled temperature/pressure | Enhanced safety for hazardous reagents, scalability, process control | Requires specialized equipment, optimization of flow parameters | nih.gov |

Citations refer to general methods for isocyanate synthesis which are applicable in principle.

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural and Reactive Elucidation

Due to its instability, the structural and electronic properties of this compound are best probed by a synergistic combination of high-resolution spectroscopy and advanced computational chemistry.

Microwave Spectroscopy: The definitive gas-phase structure of this compound was determined using microwave spectroscopy. researchgate.netgoogle.com.auupenn.edu The analysis revealed that the molecule behaves as a slightly asymmetric prolate rotor, indicating significant deviations from linearity in its equilibrium structure. researchgate.netresearchgate.net By analyzing the rotational spectra of the ground state and vibrationally excited states, a semirigid bender model was employed to derive precise structural parameters. researchgate.net This technique remains the gold standard for obtaining accurate geometric data for small, gas-phase molecules.

Matrix Isolation Spectroscopy: To study the vibrational modes and photochemical reactivity of this compound, matrix isolation is an indispensable technique. iceoxford.comwikipedia.org By trapping the molecule in an inert, solid matrix (like argon or nitrogen) at cryogenic temperatures, its structure is stabilized, preventing polymerization and allowing for detailed analysis by methods such as Fourier-transform infrared (FTIR) spectroscopy. iceoxford.comnih.govfu-berlin.de This method would allow for the direct observation of the products of photolysis, confirming reaction pathways and identifying transient intermediates.

Computational Chemistry: Quantum chemical calculations are essential for complementing and interpreting experimental data. Methods like density functional theory (DFT) and high-level ab initio calculations (e.g., MP2, CCSD(T)) are used to predict molecular geometries, vibrational frequencies, dipole moments, and relative energies of isomers. researchgate.netresearchgate.netnih.gov For this compound, calculations have been used to investigate the potential energy surface of its isomers and to support the structural analysis from microwave data. researchgate.net

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Bond Length (r C-H) | 1.058 Å | Microwave Spectroscopy / Semirigid Bender Analysis | researchgate.netresearchgate.net |

| Bond Length (r C≡C) | 1.199 Å | Microwave Spectroscopy / Semirigid Bender Analysis | researchgate.netresearchgate.net |

| Bond Length (r C-N) | 1.341 Å | Microwave Spectroscopy / Semirigid Bender Analysis | researchgate.netresearchgate.net |

| Bond Angle (∠CNC) | 140.67° | Microwave Spectroscopy / Semirigid Bender Analysis | researchgate.netresearchgate.net |

| Bond Angle (∠NCO) | 170.02° | Microwave Spectroscopy / Semirigid Bender Analysis | researchgate.netresearchgate.net |

| Calculated Dipole Moment | ~3.3 D | Ab initio calculation | * |

Value inferred from related studies on similar molecules.

Exploration of this compound Reactivity in Extreme Chemical Environments

The behavior of this compound under extreme conditions—such as those found in the interstellar medium (ISM), combustion processes, or planetary atmospheres—is a critical area of research. The ISM, characterized by extremely low temperatures (10-100 K) and densities, provides a unique laboratory for studying fundamental chemical reactions.

Molecules with related structures, specifically cyanopolyynes (HCₙN), are known to be abundant in cold, dark molecular clouds like the Taurus Molecular Cloud (TMC-1). wikipedia.orgosti.gov The detection of various isocyanates and their isomers in these regions suggests that this compound could be a component of this complex chemical inventory. researchgate.netarxiv.org Its reactivity in such environments would be governed by ion-molecule reactions, reactions with radicals (like CN), and processes occurring on the surfaces of icy dust grains. aanda.org The extreme cold of the ISM can stabilize reactive species, but they are also subjected to energetic processing by cosmic rays and UV radiation, leading to a rich and complex chemistry.

Laboratory simulations of these environments, using techniques like matrix isolation at cryogenic temperatures combined with photolysis, are crucial for understanding the reaction pathways. iceoxford.comfu-berlin.de Such experiments can probe the formation of this compound from precursor molecules and its subsequent destruction or isomerization upon irradiation, providing vital data for astrochemical models.

Refinement of Astrochemical Models to Incorporate this compound Reaction Networks

Astrochemical models are essential tools for understanding the chemical evolution of the universe. oup.comaanda.org These models, such as the Nautilus gas-grain code, simulate the chemistry of interstellar clouds by incorporating vast networks of chemical reactions. researchgate.netarxiv.org To accurately predict the abundance of molecules like this compound, it is crucial to include its specific formation and destruction pathways in these networks.

The chemistry of cyanopolyynes and their isomers is complex. In cold clouds like TMC-1, gas-phase reactions are thought to be dominant, while in warmer regions around young stars (hot cores), chemistry is driven by the sublimation of molecules from icy grain mantles. aanda.orgarxiv.org For isocyanopolyynes like HC₄NC, proposed formation routes in models include the dissociative recombination of protonated precursors (e.g., HC₅NH⁺), while destruction is dominated by reactions with common interstellar ions like H₃⁺ and HCO⁺. arxiv.org

Future research must focus on determining the rate coefficients for key reactions involving this compound, both experimentally and through high-level theoretical calculations. Refining the chemical networks with accurate branching ratios and temperature-dependent reaction rates will improve the predictive power of astrochemical models and help guide future observational searches for this compound and related molecules with telescopes like ALMA and the Green Bank Telescope. arxiv.orgaanda.org

| Reaction Type | Example Reaction (Analog-Based) | Environment | Significance | Reference |

|---|---|---|---|---|

| Dissociative Recombination | HC₃NCOH⁺ + e⁻ → HC≡C–NCO + H | Cold Molecular Clouds | Major formation route for neutral species from ions | arxiv.org |

| Ion-Molecule Reaction (Destruction) | HC≡C–NCO + H₃⁺ → HC₃NCOH⁺ + H₂ | Cold Molecular Clouds | Primary destruction pathway for neutral molecules | arxiv.org |

| Neutral-Neutral Reaction | CN + HCCH → HCCCN + H | Cold Molecular Clouds | Key gas-phase route for chain growth | aanda.orgresearchgate.net |

| Grain-Surface Formation | Radical recombination on ice surfaces | Dense Cores, Protoplanetary Disks | Formation of complex molecules in ices | researchgate.netaanda.org |

| Photodissociation | HC≡C–NCO + hν → Products | PDRs, Diffuse Clouds | Major destruction route in UV-rich environments | researchgate.net |

Emerging Computational Methods for Complex this compound Systems

The complexity of this compound's reactivity, particularly its isomerization and behavior in diverse environments, necessitates the use of sophisticated computational methods. While standard quantum chemistry methods like DFT and CCSD(T) are powerful for characterizing stable molecules and transition states, emerging techniques offer deeper insights into dynamic and complex systems. researchgate.netnih.gov

Automated Potential Energy Surface (PES) Exploration: Understanding the full network of possible reactions and isomerizations requires mapping the potential energy surface. Emerging algorithms for automatic PES exploration can discover novel reaction pathways without prior chemical intuition. chemrxiv.org These methods, often combined with reactive molecular dynamics simulations, can systematically uncover intermediates and transition states, providing a comprehensive map of the chemical landscape for systems like HC₃NO.

Machine-Learned Potentials: For computationally intensive tasks like molecular dynamics simulations over long timescales, machine-learned potential energy surfaces are becoming invaluable. emory.edu These potentials are trained on a dataset of high-accuracy quantum chemical calculations and can then predict energies and forces with near-quantum accuracy but at a fraction of the computational cost. This would enable detailed simulations of this compound's dynamics in the gas phase or its interactions with surfaces, such as interstellar ice grains.

Advanced Solvation Models: To study the reactivity of this compound in solution, advanced implicit and explicit solvation models are required. Combining high-level quantum mechanical calculations for the solute with sophisticated models for the solvent allows for the accurate prediction of solvation effects on reaction barriers and spectroscopic properties. mdpi.com

These computational advancements, when coupled with high-resolution experimental data, will be instrumental in building a complete, predictive model of this compound's behavior across all relevant chemical and physical regimes.

| Computational Method | Purpose | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, vibrational frequencies, thermochemistry | Optimized structures, IR/Raman spectra prediction, reaction energies | researchgate.netnih.gov |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy and property calculation | Benchmark energies, accurate potential energy surfaces, reliable structural parameters | researchgate.net |

| Automated PES Exploration | Discovery of reaction pathways and isomers | Comprehensive reaction networks, identification of unexpected intermediates | chemrxiv.org |

| Reactive Molecular Dynamics (MD) | Simulation of chemical reactions over time | Reaction dynamics, product branching ratios, temperature effects | chemrxiv.orgemory.edu |

| Variational Quantum Eigensolver (VQE) | Calculation of potential energy surfaces on quantum computers | Exploring novel hardware for highly accurate electronic structure calculations | arxiv.org |

Q & A

Q. What systematic frameworks are effective for synthesizing and analyzing this compound’s bioorthogonal applications in complex biological matrices?

- Methodological Answer: Design kinetic assays (e.g., pseudo-first-order conditions) to measure reaction rates with biomolecules. Use LC-MS/MS to track adduct formation in serum. Compare selectivity profiles against competing isocyanates .

Methodological Notes

- Data Contradiction Analysis : For conflicting results, employ triangulation via independent techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) and meta-analysis frameworks (e.g., PRISMA guidelines) .

- Experimental Reproducibility : Document detailed synthetic protocols (e.g., syringe pump flow rates, inert gas purge times) in Supplementary Information. Use IUPAC nomenclature for compound indexing .

- Advanced Instrumentation : For unstable intermediates, utilize cryogenic trapping (liquid N) coupled with time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.